molecular formula C8H5ClN2O B12359769 6-Chloro-3-hydroquinazolin-4-one

6-Chloro-3-hydroquinazolin-4-one

Cat. No.: B12359769
M. Wt: 180.59 g/mol
InChI Key: OKBZSNYGKJORSZ-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their wide range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic properties . The structure of this compound consists of a quinazolinone core with a chlorine atom at the 6th position and a hydroxyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-hydroquinazolin-4-one typically involves the condensation of anthranilic acid with formamide, followed by chlorination and cyclization reactions. One common method includes the following steps :

    Condensation: Anthranilic acid is condensed with formamide in the presence of a catalyst to form 2-aminobenzamide.

    Chlorination: The 2-aminobenzamide is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6th position.

    Cyclization: The chlorinated intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, automated reaction monitoring, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-hydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3-hydroquinazolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-hydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

6-chloro-6H-quinazolin-4-one

InChI

InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-5H

InChI Key

OKBZSNYGKJORSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC(=O)C2=CC1Cl

Origin of Product

United States

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